molecular formula C47H88NO19P3 B12065553 azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

Cat. No.: B12065553
M. Wt: 1064.1 g/mol
InChI Key: MDNBPTGUKOPWCG-YRFPRATISA-N
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Description

The compound azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a highly complex phospholipid derivative. Its structure comprises:

  • A cyclohexyl core substituted with three hydroxy groups and two phosphonooxy groups at positions 4 and 5.
  • A glycerol backbone linked to an octadecanoyloxy (C18:0 stearic acid) group at position 3 and a phosphorylated hydroxy group at position 1.

This molecule’s multiple phosphate groups and unsaturated fatty acids suggest roles in lipid-mediated signaling, membrane dynamics, or drug delivery systems. Its stereochemistry (all-E double bonds) may influence conformational stability and biological interactions .

Properties

Molecular Formula

C47H88NO19P3

Molecular Weight

1064.1 g/mol

IUPAC Name

azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C47H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);1H3/b13-11+,19-17+,24-22+,30-28+;

InChI Key

MDNBPTGUKOPWCG-YRFPRATISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, esterification, and phosphorylation reactions. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.

    Reduction: Reduction of double bonds in the tetraenoate moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions at the phosphonooxy or hydroxyl groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction may produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound could serve as a probe for studying cellular processes or as a potential therapeutic agent due to its bioactive functional groups.

Medicine

In medicine, the compound may have applications in drug development, particularly if it exhibits pharmacological activity against specific molecular targets.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit or activate enzymes, bind to receptors, or modulate signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Analogs

Compound Name / ID Key Structural Features Key Differences vs. Target Compound Applications / Properties References
Target Compound Cyclohexyl diphosphonooxy core; C18:0 and C20:4 (all-E) chains; glycerol backbone N/A Hypothesized: Membrane signaling, drug delivery
[ Compound] Cyclohexyl diphosphonooxy core; C20:4 (all-Z) chains Z vs. E isomerism in tetraenoate chain Altered binding affinity due to stereochemistry; potential enzyme specificity differences
(2R)-3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(5E,8E,11E,14E)-...] () Aminoethoxy-phosphoryl group; C20:4 (all-E) chains Replaces cyclohexyl core with aminoethoxy group Ionizable lipid for nucleic acid delivery (similar to mRNA vaccine carriers)
Cyclodiphosph(V)azane Derivatives (e.g., 1,3-di-[N/-2-pyrimidinylsulfanilamide]-2,4-dichlorocyclodiphosph(V)azane) Four-membered P2N2 ring; halogen or aryl substitutions Simpler P2N2 ring vs. complex phospholipid Flame retardants, antimicrobial/anticancer agents, ligands for metal complexes
Phosphatidic Acid Derivatives (e.g., 1-lyso-2-arachidonoyl-sn-glycero-3-phosphatidic acid) Glycerol backbone with single phosphate; unsaturated fatty acids Lacks cyclohexyl core and additional phosphonooxy groups Membrane signaling, lipid second messengers

Key Research Findings

Physicochemical Properties
  • Target vs. Compound : The all-E configuration in the target compound may enhance rigidity compared to Z isomers, affecting membrane integration and thermal stability .
  • Target vs. Cyclodiphosphazanes: The cyclohexyl diphosphonooxy groups in the target compound increase hydrophilicity and metal-binding capacity compared to simpler P2N2 rings, making it more suitable for biomedical applications .
  • Target vs.
Industrial Relevance
  • Flame Retardancy : Cyclodiphosphazanes are incorporated into polymers (e.g., polyurethane) as flame retardants due to phosphorus content . The target compound’s multiple phosphate groups could theoretically serve a similar role but with higher synthetic complexity.

Biological Activity

Overview of Azane Compounds

Azane compounds are characterized by the presence of nitrogen in their molecular structure. The specific compound contains multiple functional groups including hydroxyls and phosphonates, which are known to influence biological activity significantly.

Biological Activity of Similar Compounds

  • Phosphonates : Compounds with phosphonate groups often exhibit biological activities such as antimicrobial and antiviral effects. They can inhibit enzymes involved in nucleotide metabolism and have been studied for their potential in treating various diseases.
  • Hydroxyl Groups : Hydroxyl groups are known to enhance solubility and reactivity. In biological systems, they can participate in hydrogen bonding, influencing the compound's interaction with biomolecules.
  • Fatty Acid Chains : The presence of octadecanoyloxy (a fatty acid derivative) suggests potential activity related to membrane interactions or lipid metabolism.

The biological activity of azane derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many azane compounds can act as enzyme inhibitors due to their structural similarity to natural substrates.
  • Membrane Interaction : Fatty acid chains may facilitate interactions with cellular membranes, potentially altering membrane fluidity or permeability.
  • Signal Transduction Modulation : Compounds that affect phospholipid metabolism can influence signaling pathways within cells.

Case Studies and Research Findings

While specific studies on the exact compound may not be available, research on structurally similar compounds provides insights into potential biological activities:

  • Antimicrobial Activity : A study on phosphonate derivatives demonstrated significant antibacterial activity against various strains of bacteria, indicating that similar azane compounds might exhibit comparable effects.
  • Anticancer Properties : Research has shown that certain azane derivatives can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Phosphonated fatty acidsAntimicrobial and anti-inflammatory
Hydroxylated azane derivativesEnzyme inhibition
Fatty acid-modified phosphonatesMembrane disruption

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